molecular formula C15H11ClFN5 B1436624 4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 1158195-73-3

4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B1436624
CAS No.: 1158195-73-3
M. Wt: 315.73 g/mol
InChI Key: UXQKKOKMZFJCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of the [1,3,5]triazino[1,2-a]benzimidazole family . These compounds are known for their biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .


Synthesis Analysis

The synthesis of [1,3,5]triazino[1,2-a]benzimidazol-2-amines involves a cyclocondensation reaction of the corresponding 2-guanidinobenzimidazoles with various ketones . The reaction is facilitated by the addition of an equimolar amount of base piperidine to the solution of the starting materials in an appropriate ketone .


Chemical Reactions Analysis

The chemical reactions involving [1,3,5]triazino[1,2-a]benzimidazol-2-amines are typically cyclocondensation reactions with various 2-guanidinobenzimidazoles .

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds has detailed their synthesis, with methods aiming to create novel derivatives showcasing a variety of biological activities. The synthesis process often involves the reaction of 2-guanidinobenzimidazole with different heteroaromatic aldehydes, leading to a range of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles. These compounds exhibit significant prototropic tautomerism, with studies utilizing NMR, IR, UV/Vis spectroscopy, and X-ray diffraction to confirm their structures and investigate their tautomeric forms. Such structural analyses provide foundational insights into the chemical properties and potential reactivity of these molecules, paving the way for their application in further pharmacological studies (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Antiproliferative and Antimicrobial Activities

One of the primary areas of interest for these compounds is their antiproliferative activity against various human cancer cell lines. Specific derivatives have demonstrated moderate to good antiproliferative effects, suggesting potential applications in cancer therapy. This biological activity is attributed to the unique chemical framework of these compounds, which allows for interaction with cellular targets involved in cancer cell proliferation (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Biochemical Analysis

Biochemical Properties

4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to inhibit specific enzymes. One of the primary targets of this compound is dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, this compound disrupts the folate pathway, leading to reduced cell proliferation . Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in programmed cell death . Furthermore, this compound affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and inhibition of cell survival signals . The impact on cellular metabolism is also notable, as it disrupts the folate cycle, leading to decreased nucleotide synthesis and impaired cell growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the active site of dihydrofolate reductase, thereby inhibiting its activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate cycle. Additionally, the compound interacts with other biomolecules, such as transcription factors and kinases, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects the folate cycle by inhibiting dihydrofolate reductase, leading to reduced synthesis of nucleotides . Additionally, the compound interacts with enzymes involved in the methionine cycle, further influencing cellular metabolism . These interactions result in altered metabolic flux and changes in metabolite levels, impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects . Additionally, it interacts with membrane transporters, facilitating its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it interacts with nuclear enzymes and transcription factors to modulate gene expression . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

4-(4-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQKKOKMZFJCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 3
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 4
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 5
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 6
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.